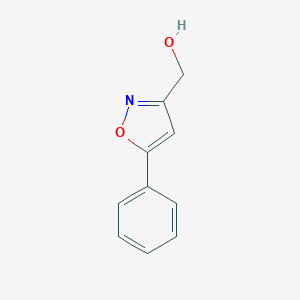

(5-Phenylisoxazol-3-yl)methanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(5-phenyl-1,2-oxazol-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c12-7-9-6-10(13-11-9)8-4-2-1-3-5-8/h1-6,12H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPAFLGGUEBMWRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NO2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70363215 | |

| Record name | (5-Phenylisoxazol-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1619-37-0 | |

| Record name | (5-Phenylisoxazol-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5-phenyl-1,2-oxazol-3-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties of (5-Phenylisoxazol-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental chemical properties, synthesis, and potential applications of (5-Phenylisoxazol-3-yl)methanol. The information is intended to support research and development activities in medicinal chemistry and materials science.

Core Chemical Properties

This compound is a heterocyclic compound featuring a phenyl group and a hydroxymethyl group attached to an isoxazole ring. The physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₉NO₂ | [1] |

| Molecular Weight | 175.18 g/mol | [1] |

| CAS Number | 1619-37-0 | [2] |

| Appearance | White to almost white powder/crystal | [2] |

| Melting Point | 100.0 - 104.0 °C | [2] |

| Boiling Point | 362.8°C at 760 mmHg (Predicted) | |

| Flash Point | 173.2°C (Predicted) | [3] |

| Purity | >98.0% (GC) | [2] |

| Synonyms | 3-Hydroxymethyl-5-phenylisoxazole | [2] |

| SMILES | OCc1cc(no1)-c2ccccc2 | [1] |

| InChI | 1S/C10H9NO2/c12-7-9-6-10(11-13-9)8-4-2-1-3-5-8/h1-6,12H,7H2 | [1] |

Note: Some physical properties such as boiling and flash points are predicted values.

It is important to distinguish this compound from its isomer, (3-Phenylisoxazol-5-yl)methanol (CAS No. 90924-12-2).[4][5] While they share the same molecular formula and weight, their structural differences lead to distinct physical and chemical properties.

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the structural confirmation of this compound. Below are the expected characteristic signals based on its structure and data from analogous compounds.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group, a singlet for the isoxazole ring proton, a singlet or triplet for the methylene protons of the hydroxymethyl group, and a broad singlet for the hydroxyl proton.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbons of the phenyl ring, the isoxazole ring, and the methylene carbon of the hydroxymethyl group.[6]

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band in the region of 3200-3500 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group, indicative of hydrogen bonding.[7] Aromatic C-H stretching vibrations are expected around 3100 cm⁻¹, and C=N stretching of the isoxazole ring would appear near 1600 cm⁻¹.[7] The region from approximately 1500 to 400 cm⁻¹ serves as a fingerprint region for identification.[8]

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (175.18 g/mol ).

Experimental Protocols

The synthesis of 3,5-disubstituted isoxazoles, such as this compound, is often achieved via a 1,3-dipolar cycloaddition reaction.[9] A general and efficient one-pot procedure involves the reaction of an aldoxime with an alkyne.[9]

Synthesis of this compound via 1,3-Dipolar Cycloaddition

This protocol is a generalized method based on the synthesis of similar isoxazole derivatives.[7][10]

Materials:

-

Benzaldoxime

-

Propargyl alcohol

-

N-Chlorosuccinimide (NCS) or Sodium Hypochlorite (NaOCl)

-

N,N-Dimethylformamide (DMF) or another suitable solvent

-

Copper(II) sulfate (CuSO₄) and L-ascorbic acid (for CuAAC variation) or a suitable base.

-

Ethyl acetate

-

Petroleum ether

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Preparation of the Reaction Mixture: In a round-bottom flask, dissolve benzaldoxime in a suitable solvent like N,N-dimethylformamide (DMF).

-

Generation of Nitrile Oxide in situ: Slowly add a halogenating agent, such as N-chlorosuccinimide (NCS), to the solution.[10] This reaction generates the hydroximoyl chloride intermediate. Subsequent elimination of HCl, often facilitated by a base, yields the phenyl nitrile oxide dipole.

-

Cycloaddition: Add propargyl alcohol to the reaction mixture containing the in situ generated phenyl nitrile oxide.[10]

-

Reaction Monitoring: Stir the mixture at room temperature or with gentle heating.[10] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, dilute the mixture with water or a suitable aqueous solution and extract the product with an organic solvent like ethyl acetate.[10]

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[10] The resulting crude product is then purified by silica gel column chromatography, typically using a solvent system such as petroleum ether/ethyl acetate, to yield pure this compound.[10]

Applications in Drug Development and Research

The isoxazole ring is a prominent scaffold in medicinal chemistry, recognized for its role as a versatile pharmacophore and a bioisostere for other functional groups.[9]

-

Pharmacological Significance: Isoxazole derivatives exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[7] They are key components in several commercial drugs.

-

Drug Design: The isoxazole moiety can improve the physicochemical properties of a drug candidate, such as metabolic stability and oral bioavailability. Its ability to participate in hydrogen bonding and other non-covalent interactions makes it a valuable component for designing ligands that bind to specific biological targets like enzymes and receptors.

-

Research Intermediate: this compound serves as a crucial building block for the synthesis of more complex molecules. The hydroxyl group provides a reactive handle for further chemical modifications, enabling the creation of diverse chemical libraries for drug discovery screening.

References

- 1. (3-Phenylisoxazol-5-yl)methanol AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | 1619-37-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. echemi.com [echemi.com]

- 4. chemscene.com [chemscene.com]

- 5. 90924-12-2 Cas No. | (3-Phenylisoxazol-5-yl)methanol | Apollo [store.apolloscientific.co.uk]

- 6. rsc.org [rsc.org]

- 7. biolmolchem.com [biolmolchem.com]

- 8. CH3OH infrared spectrum of methanol prominent wavenumbers cm-1 detecting hydroxyl functional groups present finger print for identification of methanol methyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. One-Pot Synthesis of (3-Phenylisoxazol-5-yl)methanol Derivatives ...: Ingenta Connect [ingentaconnect.com]

- 10. (3-Phenylisoxazol-5-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of (5-Phenylisoxazol-3-yl)methanol in Medicinal Chemistry: A Technical Guide to its Synthetic Utility and the Biological Activity of its Derivatives

For Immediate Release

[City, State] – [Date] – This technical guide provides an in-depth analysis of (5-Phenylisoxazol-3-yl)methanol, a key heterocyclic building block in the development of novel therapeutic agents. While direct biological activity of this compound is not extensively documented, its significance lies in its role as a versatile precursor for a wide array of derivatives exhibiting potent antimicrobial, anti-inflammatory, and anticancer properties. This whitepaper serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the synthesis, biological evaluation, and mechanistic insights of compounds derived from this pivotal isoxazole scaffold.

Introduction to the Isoxazole Scaffold

The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. This structural motif is a "privileged" scaffold in medicinal chemistry, frequently found in compounds with diverse pharmacological activities. The unique electronic properties and conformational flexibility of the isoxazole ring enable it to interact with various biological targets, making it a valuable component in drug design. This compound, also known by its synonym 3-Hydroxymethyl-5-phenylisoxazole, serves as a crucial starting material for introducing this valuable pharmacophore into more complex molecular architectures.

Synthetic Utility of this compound

This compound is primarily employed as a synthetic intermediate. Its hydroxyl group can be readily converted into other functional groups, such as a chloromethyl group, creating a reactive electrophile for subsequent nucleophilic substitution reactions. This allows for the facile attachment of the (5-phenylisoxazol-3-yl)methyl moiety to various molecular scaffolds.

General Synthetic Pathway

A common synthetic route involves the conversion of this compound to 3-(chloromethyl)-5-phenylisoxazole, which then serves as a key intermediate for the synthesis of a diverse library of derivatives.

Caption: Synthetic pathway for derivatives.

Experimental Protocol: Synthesis of 3-(Chloromethyl)-5-phenylisoxazole from this compound

This protocol describes a general procedure for the chlorination of this compound, a critical step in the synthesis of its derivatives.

Materials:

-

This compound

-

Thionyl chloride (SOCl₂)

-

Inert solvent (e.g., Dichloromethane, Chloroform)

-

Stirring apparatus

-

Reaction vessel with a reflux condenser and gas trap

-

Ice bath

Procedure:

-

Dissolve this compound in an anhydrous inert solvent in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Slowly add thionyl chloride (typically 1.1 to 1.5 equivalents) to the stirred solution. The addition should be dropwise to control the exothermic reaction.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully quench the excess thionyl chloride by slowly adding the reaction mixture to ice-cold water or a saturated sodium bicarbonate solution.

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-(chloromethyl)-5-phenylisoxazole.

-

Purify the product by column chromatography on silica gel or by recrystallization.

Biological Activities of this compound Derivatives

Derivatives synthesized from this compound have demonstrated a broad spectrum of biological activities. The following sections summarize the key findings in major therapeutic areas.

Antimicrobial Activity

Numerous studies have reported the synthesis of this compound derivatives with significant antibacterial and antifungal properties. The isoxazole moiety is often incorporated into larger molecules to enhance their antimicrobial efficacy.

| Derivative Class | Target Organisms | Reported Activity (MIC/IC50) | Reference |

| Benzofuran-isoxazole hybrids | Various bacterial and fungal strains | MIC values in the µg/mL range | [1] |

| Ramoplanin derivatives | Gram-positive bacteria | Potent activity reported | [2] |

Anticancer Activity

The (5-phenylisoxazol-3-yl)methyl group has been incorporated into various molecular frameworks to create potent anticancer agents. These derivatives have been shown to induce apoptosis and inhibit cancer cell proliferation.

A notable example involves the synthesis of comenic acid derivatives containing the (5-phenylisoxazol-3-yl)methoxy moiety. These conjugates have been evaluated for their antitumor activity, with some showing a synergistic effect when combined with existing chemotherapy drugs like Temozolomide.[3][4]

References

The Isoxazole Scaffold: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a privileged scaffold in medicinal chemistry. Its unique electronic properties and versatile synthetic accessibility have made it a crucial component in a wide array of therapeutic agents. This technical guide provides a comprehensive overview of the isoxazole core, detailing its synthesis, biological activities, and clinical significance, with a focus on quantitative data, experimental methodologies, and the visualization of relevant biological pathways.

Physicochemical Properties and Bioisosterism

The isoxazole ring is an aromatic system characterized by a dipole moment and the ability to participate in hydrogen bonding as an acceptor. Its electronic nature can be readily modulated by the introduction of various substituents, allowing for the fine-tuning of a compound's physicochemical properties, such as lipophilicity and metabolic stability.

In drug design, the isoxazole moiety is often employed as a bioisostere for other functional groups, such as amide or ester linkages. This bioisosteric replacement can lead to improved pharmacokinetic profiles, enhanced target affinity, and reduced susceptibility to enzymatic degradation.

Synthesis of the Isoxazole Scaffold

A variety of synthetic routes to the isoxazole ring have been developed, with the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne or alkene being the most prominent and versatile method.

Experimental Protocol: 1,3-Dipolar Cycloaddition for Isoxazole Synthesis

This protocol describes a general procedure for the in situ generation of a nitrile oxide from an aldoxime and its subsequent cycloaddition with a terminal alkyne to yield a 3,5-disubstituted isoxazole.

Materials:

-

Substituted aldoxime

-

Terminal alkyne

-

N-Chlorosuccinimide (NCS) or Chloramine-T

-

Triethylamine (TEA) or other suitable base

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

-

Silica gel for column chromatography

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the aldoxime (1.0 equivalent) and the terminal alkyne (1.1 equivalents) in the chosen anhydrous solvent.

-

Nitrile Oxide Generation: To the stirred solution, add the base (e.g., TEA, 1.2 equivalents).

-

Oxidation: Slowly add the oxidizing agent (e.g., NCS or Chloramine-T, 1.1 equivalents) portion-wise at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Reaction Completion and Work-up: Once the starting materials are consumed (as indicated by TLC), quench the reaction by adding water.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure isoxazole derivative.

-

Characterization: Confirm the structure of the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Pharmacological Significance and Quantitative Data

The isoxazole scaffold is present in a diverse range of FDA-approved drugs and clinical candidates, demonstrating its broad therapeutic potential. These compounds exhibit a variety of biological activities, including anti-inflammatory, antibacterial, anticancer, and anticonvulsant effects.

Table 1: Pharmacokinetic Properties of Selected Isoxazole-Containing Drugs

| Drug Name | Therapeutic Class | Bioavailability (%) | Protein Binding (%) | Half-life (t½) (hours) | Metabolism | Excretion |

| Valdecoxib [1][2][3] | COX-2 Inhibitor | ~83 | ~98 | 8-11 | Hepatic (CYP3A4, CYP2C9)[1][2] | Primarily renal (as metabolites)[1] |

| Sulfamethoxazole [4][5][6][7] | Antibiotic | Well absorbed orally | ~70 | ~10 | Hepatic (acetylation, glucuronidation)[4] | Primarily renal[4] |

| Leflunomide [8][9][10][11][12] | DMARD | ~80 (active metabolite) | >99 (active metabolite)[8] | ~14-18 days (active metabolite)[8] | Converted to active metabolite A77 1726[8] | 43% urine, 48% feces[8] |

Table 2: In Vitro Biological Activity of Representative Isoxazole Derivatives

| Compound Class | Target | Assay Type | IC₅₀ / Kᵢ / EC₅₀ | Reference |

| Diaryl-isoxazoles | COX-1 | Enzyme Inhibition | Mofezolac: IC₅₀ = 7.9 nM | [13] |

| Diaryl-isoxazoles | COX-2 | Enzyme Inhibition | Celecoxib (reference): IC₅₀ = 40 nM | [14] |

| Isoxazole-carboxamides | COX-1 | Enzyme Inhibition | Compound A13: IC₅₀ = 64 nM | [14] |

| Isoxazole-carboxamides | COX-2 | Enzyme Inhibition | Compound A13: IC₅₀ = 13 nM | [14] |

| Substituted Isoxazoles | p38α MAPK | Enzyme Inhibition | Compound 4a: IC₅₀ in the range of 0.10–5.1 µM | [15] |

| Isoxazole Analogs | JNK3 | Enzyme Inhibition | Compound 3: IC₅₀ = 7 nM | [14] |

| Isoxazole Analogs | p38 | Enzyme Inhibition | Compound 2: IC₅₀ = 4 nM | [14] |

Key Signaling Pathways and Experimental Workflows

The therapeutic effects of many isoxazole-containing drugs are mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.

Drug Discovery Workflow

The following diagram illustrates a typical workflow for the discovery and preclinical development of novel isoxazole-based inhibitors.

NF-κB Signaling Pathway

Isoxazole derivatives, particularly those targeting COX-2, can modulate inflammatory responses by interfering with the NF-κB signaling pathway.

Hsp90 Chaperone Cycle

A number of isoxazole-containing compounds have been developed as inhibitors of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of many oncoproteins.

Key Experimental Methodologies in Isoxazole Drug Discovery

In Vitro Cytotoxicity Assessment: Sulforhodamine B (SRB) Assay

The SRB assay is a widely used colorimetric method to determine the cytotoxicity of a compound against cancer cell lines. It relies on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass.

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the isoxazole compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Cell Fixation: After the incubation period, gently remove the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

-

Washing: Wash the plates five times with slow-running tap water to remove the TCA and air dry the plates completely.

-

Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Washing: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye.

-

Solubilization: Air dry the plates again and then add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Read the absorbance at a wavelength of 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition for each concentration of the compound and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Enzyme Inhibition Assay: COX Fluorescent Inhibitor Screening

This assay is used to identify and characterize inhibitors of cyclooxygenase (COX) enzymes.

Protocol:

-

Reagent Preparation: Prepare the assay buffer, heme, fluorescent substrate (e.g., ADHP), and the COX-1 or COX-2 enzyme according to the kit manufacturer's instructions.

-

Plate Setup: In a 96-well plate, add the assay buffer, heme, and enzyme to the appropriate wells.

-

Inhibitor Addition: Add the isoxazole compound at various concentrations to the test wells. Include a solvent control and a known COX inhibitor as a positive control.

-

Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

-

Fluorescence Measurement: Immediately measure the fluorescence in a kinetic mode at the appropriate excitation and emission wavelengths (e.g., 535 nm excitation and 587 nm emission).

-

Data Analysis: Calculate the rate of the reaction for each well. Determine the percent inhibition for each concentration of the isoxazole compound and calculate the IC₅₀ value.

Target Engagement and Downstream Effects: Western Blotting for Hsp90 Client Proteins

Western blotting is a technique used to detect specific proteins in a sample and can be used to confirm the mechanism of action of Hsp90 inhibitors by observing the degradation of its client proteins.

Protocol:

-

Cell Treatment and Lysis: Treat cancer cells with the isoxazole-based Hsp90 inhibitor at various concentrations for a specific time. Harvest the cells and lyse them in a suitable buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay (e.g., BCA or Bradford assay).

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Hsp90 client proteins (e.g., Akt, Raf-1) and a loading control (e.g., β-actin or GAPDH).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative levels of the client proteins in treated versus untreated cells. A decrease in client protein levels indicates successful Hsp90 inhibition.

Conclusion

The isoxazole scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. Its favorable physicochemical properties, synthetic tractability, and ability to interact with a wide range of biological targets have solidified its importance in the development of new therapeutic agents. The data and protocols presented in this guide offer a foundational resource for researchers and scientists working to harness the full potential of this remarkable heterocyclic core in the ongoing quest for novel and improved medicines.

References

- 1. Valdecoxib (Bextra) | Davis’s Drug Guide [nursing.unboundmedicine.com]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Valdecoxib - Wikipedia [en.wikipedia.org]

- 4. Sulfamethoxazole - Wikipedia [en.wikipedia.org]

- 5. Trimethoprim Sulfamethoxazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of Sulfamethoxazole and Trimethoprim During Venovenous Extracorporeal Membrane Oxygenation: A Case Report - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sulfamethoxazole | C10H11N3O3S | CID 5329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Clinical pharmacokinetics of leflunomide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Clinical Pharmacokinetics of Leflunomide | Semantic Scholar [semanticscholar.org]

- 11. Pharmacokinetic comparison and bioequivalence of two leflunomide formulations in humans: a single dose, randomized, open-label, two-way crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. drugs.com [drugs.com]

- 13. benchchem.com [benchchem.com]

- 14. Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Substituted isoxazoles as potent inhibitors of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: (3-Phenylisoxazol-5-yl)methanol - Identification and Characterization

Executive Summary

This technical guide provides a comprehensive overview of the identification and characterization of (3-Phenylisoxazol-5-yl)methanol. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document details the compound's chemical identity, including its CAS number and key physicochemical properties. Furthermore, it outlines detailed experimental protocols for its synthesis and purification. While specific spectral data is not widely available in public literature, this guide provides the expected analytical characteristics based on its chemical structure, which are crucial for its identification and quality control.

Note on Isomerism: The requested compound, (5-Phenylisoxazol-3-yl)methanol (CAS No: 1619-37-0), is an isomer of the more extensively documented (3-Phenylisoxazol-5-yl)methanol (CAS No: 90924-12-2)[1]. This guide focuses on the latter due to the greater availability of experimental data. Researchers should pay close attention to the substitution pattern on the isoxazole ring to ensure they are working with the correct isomer.

Chemical Identification and Properties

(3-Phenylisoxazol-5-yl)methanol is a heterocyclic compound featuring a phenyl group attached to an isoxazole ring, which is further substituted with a hydroxymethyl group.

General Information

| Identifier | Value | Source(s) |

| Compound Name | (3-Phenylisoxazol-5-yl)methanol | ChemScene[1] |

| Synonyms | 5-(Hydroxymethyl)-3-phenylisoxazole | ChemScene[1] |

| CAS Number | 90924-12-2 | ChemScene[1] |

| MDL Number | MFCD01928812 | Sigma-Aldrich[2] |

Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₉NO₂ | ChemScene[1] |

| Molecular Weight | 175.18 g/mol | ChemScene[1], Sigma-Aldrich[2] |

| Appearance | Pale yellow solid | NIH[3] |

| Melting Point | 325–326 K | NIH[3] |

| Form | Solid | Sigma-Aldrich[2] |

Experimental Protocols

Synthesis of (3-Phenylisoxazol-5-yl)methanol[4]

This protocol describes a method for the synthesis of (3-Phenylisoxazol-5-yl)methanol starting from benzaldoxime.

Materials:

-

Benzaldoxime

-

N,N-dimethylformamide (DMF)

-

N-chlorosuccinimide (NCS)

-

Propargyl alcohol

-

CuSO₄·5H₂O

-

L-ascorbic acid

-

K₂CO₃

-

Ethylenediaminetetraacetic acid (EDTA), saturated solution

-

Dichloromethane (DCM)

-

Anhydrous Na₂SO₄

-

Silica gel for column chromatography

-

Petroleum ether

-

Ethyl acetate

Procedure:

-

In a round-bottomed flask, dissolve benzaldoxime (5.0 g, 41.3 mmol) in 20 ml of N,N-dimethylformamide.

-

Add N-chlorosuccinimide (1.20 g, 9.1 mmol) to the solution and heat until the NCS dissolves.

-

Stir the mixture at room temperature for 20 minutes.

-

Add the remaining N-chlorosuccinimide (4.80 g, 36.4 mmol) in batches while maintaining the temperature below 308 K.

-

After 3 hours, add propargyl alcohol (2.78 g, 49.6 mmol) to the reaction mixture.

-

Sequentially add a saturated solution of CuSO₄·5H₂O (0.62 g, 2.48 mmol) and L-ascorbic acid (1.75 g, 9.92 mmol).

-

Add a solution of K₂CO₃ (3.14 g, 45.5 mmol) and stir the mixture for 1 hour.

-

Dilute the reaction mixture with a saturated solution of ethylenediaminetetraacetic acid.

-

Extract the aqueous layer with dichloromethane (3 x 50 ml).

-

Combine the organic extracts and dry over anhydrous Na₂SO₄.

-

Evaporate the solvent to obtain a residue.

-

Purify the residue by silica-gel column chromatography using a mixture of petroleum ether and ethyl acetate (3:1 by volume) as the eluent.

-

The final product is obtained as a pale yellow solid (yield: 61.7%).

Crystallization for X-ray Diffraction[4]

Single crystals suitable for X-ray diffraction can be obtained by slow evaporation from a solvent mixture.

Procedure:

-

Dissolve the purified (3-Phenylisoxazol-5-yl)methanol in a solvent mixture of petroleum ether, ethyl acetate, and dichloromethane (3:1:1, v/v/v).

-

Allow the solvent to evaporate slowly at room temperature.

-

Collect the resulting crystals for analysis.

Analytical Identification

Expected Spectroscopic Data

¹H NMR Spectroscopy:

-

Aromatic Protons (Phenyl group): Multiplets in the range of δ 7.4-7.9 ppm.

-

Isoxazole Proton: A singlet for the proton on the isoxazole ring.

-

Methylene Protons (-CH₂OH): A singlet or a doublet (if coupled) for the methylene protons adjacent to the hydroxyl group.

-

Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is dependent on concentration and solvent.

¹³C NMR Spectroscopy:

-

Aromatic Carbons (Phenyl group): Multiple signals in the aromatic region (δ 120-140 ppm).

-

Isoxazole Ring Carbons: Signals corresponding to the carbons of the isoxazole ring.

-

Methylene Carbon (-CH₂OH): A signal for the methylene carbon, typically in the range of δ 55-65 ppm.

FTIR Spectroscopy:

-

O-H Stretch: A broad absorption band in the region of 3200-3500 cm⁻¹ due to the hydroxyl group.

-

Aromatic C-H Stretch: Peaks around 3000-3100 cm⁻¹.

-

C=N and C=C Stretch (Isoxazole and Phenyl rings): Absorptions in the 1400-1600 cm⁻¹ region.

-

C-O Stretch: A strong band in the 1000-1200 cm⁻¹ region.

Mass Spectrometry:

-

Molecular Ion Peak (M⁺): An ion corresponding to the molecular weight of the compound (m/z = 175.18).

-

Fragmentation Pattern: Characteristic fragments resulting from the loss of the hydroxymethyl group, and cleavage of the isoxazole ring.

Diagrams

Synthesis Workflow

Caption: Workflow for the synthesis of (3-Phenylisoxazol-5-yl)methanol.

Identification Workflow

Caption: Logical workflow for the analytical identification of the compound.

Applications in Research and Drug Development

Derivatives of (3-Phenylisoxazol-5-yl)methanol have shown potential in medicinal chemistry. For instance, related 5-phenylisoxazole-3-carboxylic acid derivatives have been synthesized and evaluated as potent inhibitors of xanthine oxidase, an enzyme implicated in conditions such as gout. The isoxazole scaffold is a valuable pharmacophore in the design of new therapeutic agents.

Conclusion

This technical guide provides essential information for the synthesis, identification, and characterization of (3-Phenylisoxazol-5-yl)methanol. The detailed protocols and expected analytical data will be a valuable resource for researchers working with this compound and its derivatives. The provided workflows offer a clear and logical approach to its preparation and quality control. Further research to obtain and publish detailed, high-resolution spectra of this compound would be a valuable contribution to the scientific community.

References

A Comprehensive Technical Guide to Preliminary Bioactivity Screening of (5-Phenylisoxazol-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract: The isoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This technical guide outlines a comprehensive and systematic approach for the preliminary bioactivity screening of (5-Phenylisoxazol-3-yl)methanol. Detailed experimental protocols for in vitro assays are provided to assess its potential cytotoxic, antimicrobial, anti-inflammatory, and antioxidant activities. Furthermore, a protocol for a specific enzyme inhibition assay against Heat Shock Protein 90 (Hsp90), a known target for some isoxazole-containing compounds, is described. This guide is intended to provide researchers and drug development professionals with a robust framework for the initial characterization of the biological profile of this compound, facilitating its further development as a potential therapeutic agent.

Introduction

This compound is a heterocyclic compound featuring the isoxazole ring system. Isoxazole derivatives are known to possess a broad spectrum of pharmacological activities, making them attractive candidates for drug discovery programs.[1] The incorporation of an isoxazole ring can enhance the physicochemical properties of a molecule, potentially leading to improved efficacy and reduced toxicity.[2][3] Preliminary bioactivity screening is a critical first step in the drug discovery process, enabling the identification of promising lead compounds and the elucidation of their potential mechanisms of action.

This guide presents a tiered screening cascade designed to efficiently evaluate the primary biological activities of this compound. The proposed workflow begins with broad-spectrum cytotoxicity and antimicrobial assays, followed by more targeted assays to investigate anti-inflammatory, antioxidant, and specific enzyme inhibitory effects.

Proposed Screening Workflow

A logical and stepwise approach is recommended for the preliminary bioactivity screening of this compound. The proposed workflow is designed to maximize data acquisition while conserving the test compound.

Experimental Protocols

In Vitro Cytotoxicity Screening: MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4]

Methodology:

-

Cell Culture:

-

Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well.

-

Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent like DMSO.

-

Perform serial dilutions of the compound in the culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Replace the medium in the wells with the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

-

Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

-

MTT Addition and Incubation:

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[5]

-

Measure the absorbance at 570 nm using a microplate reader.[7]

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

-

Antimicrobial Screening: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8][9]

Methodology:

-

Preparation of Test Compound and Inoculum:

-

Prepare a stock solution of this compound and perform two-fold serial dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.[8]

-

Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus, Escherichia coli) with a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[8]

-

-

Inoculation and Incubation:

-

MIC Determination:

-

After incubation, visually inspect the plates for bacterial growth (turbidity).

-

The MIC is the lowest concentration of the compound at which there is no visible growth.[10]

-

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Scavenging

This assay assesses the ability of the test compound to scavenge nitric oxide, a key mediator in inflammation.[11] The Griess reagent is used to measure nitrite, a stable product of NO.[12]

Methodology:

-

Cell Culture and Treatment:

-

Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1 x 10^5 cells/mL.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce NO production and incubate for 24 hours.[12]

-

-

Nitrite Quantification:

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to the supernatant.[12]

-

Incubate at room temperature for 10 minutes.

-

-

Absorbance Measurement and Data Analysis:

Antioxidant Assay: DPPH Radical Scavenging

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging ability of a compound.[1]

Methodology:

-

Preparation of Reagents:

-

Prepare a 0.1 mM solution of DPPH in methanol.[15]

-

Prepare various concentrations of this compound in a suitable solvent.

-

-

Reaction and Incubation:

-

Absorbance Measurement and Data Analysis:

-

Measure the absorbance at 517 nm.

-

The scavenging activity is calculated as the percentage of DPPH discoloration using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100

-

Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

-

Enzyme Inhibition Assay: Hsp90 ATPase Activity

This assay measures the inhibition of the ATPase activity of Hsp90, a molecular chaperone often implicated in cancer.[17]

Methodology:

-

Reaction Setup:

-

In a 96-well plate, add assay buffer, purified Hsp90 protein, and various concentrations of this compound.[6]

-

Include controls without the inhibitor and without the enzyme.

-

-

Initiation and Incubation:

-

Initiate the reaction by adding ATP to each well.

-

Incubate the plate at 37°C for a specific time (e.g., 60 minutes).[6]

-

-

Phosphate Detection:

-

Data Analysis:

-

Calculate the percentage of Hsp90 ATPase activity inhibition for each compound concentration.

-

Determine the IC50 value from a dose-response curve.

-

Data Presentation

All quantitative data from the screening assays should be summarized in tables for clear comparison and interpretation.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | IC50 (µM) |

| MCF-7 | Value |

| A549 | Value |

| Normal (e.g., HEK293) | Value |

Table 2: Antimicrobial Activity of this compound

| Microorganism | MIC (µg/mL) |

| Staphylococcus aureus | Value |

| Escherichia coli | Value |

| Candida albicans | Value |

Table 3: Anti-inflammatory and Antioxidant Activity of this compound

| Assay | IC50 (µg/mL) |

| Nitric Oxide Scavenging | Value |

| DPPH Radical Scavenging | Value |

Table 4: Hsp90 ATPase Inhibitory Activity of this compound

| Enzyme | IC50 (µM) |

| Hsp90α | Value |

Signaling Pathway Visualization

Understanding the potential mechanism of action of a bioactive compound can be aided by visualizing its effect on key signaling pathways. The NF-κB pathway is a crucial regulator of inflammation and cell survival and is a plausible target for compounds with anti-inflammatory or anticancer activity.[18][19]

Conclusion

This guide provides a foundational set of protocols for the preliminary bioactivity screening of this compound. The proposed workflow allows for a systematic evaluation of its cytotoxic, antimicrobial, anti-inflammatory, antioxidant, and specific enzyme-inhibitory properties. The detailed methodologies and data presentation formats are intended to ensure reproducibility and facilitate the clear interpretation of results. Positive findings from this initial screening cascade will warrant further investigation, including more advanced in vitro and in vivo studies, to fully elucidate the therapeutic potential of this compound.

References

- 1. acmeresearchlabs.in [acmeresearchlabs.in]

- 2. benchchem.com [benchchem.com]

- 3. Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes [biolmolchem.com]

- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. benchchem.com [benchchem.com]

- 7. MTT assay overview | Abcam [abcam.com]

- 8. benchchem.com [benchchem.com]

- 9. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 11. Evaluation of nitric oxide scavenging activity, in vitro and ex vivo, of selected medicinal plants traditionally used in inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mjas.analis.com.my [mjas.analis.com.my]

- 13. Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]

- 17. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

Probing the Pharmacological Landscape of Phenylisoxazole Compounds: A Technical Guide to their Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

The phenylisoxazole scaffold represents a privileged structure in medicinal chemistry, with its derivatives demonstrating a wide array of biological activities. This technical guide delves into the intricate mechanisms of action of these compounds, providing a comprehensive overview of their molecular targets, associated signaling pathways, and the experimental methodologies used to elucidate their function. While the parent phenylisoxazole molecule itself is less studied, its substituted derivatives have emerged as potent modulators of key biological processes, particularly in the realms of oncology and antimicrobial research. This document synthesizes the current understanding of these mechanisms, offering a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile chemical core.

Phenylisoxazole Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors

A significant area of research has focused on the development of phenylisoxazole-based compounds as inhibitors of histone deacetylases (HDACs), enzymes that play a crucial role in epigenetic regulation and are prominent targets in cancer therapy. Specifically, a series of 3-phenylisoxazole derivatives have been identified as potent inhibitors of HDAC1, an isoform strongly implicated in the progression of cancers such as prostate cancer.[1][2][3]

Quantitative Analysis of HDAC1 Inhibition

The inhibitory potency of these compounds has been quantified through in vitro assays. The data presented below summarizes the activity of a lead compound, designated as compound 17, which has shown significant promise.

| Compound | Target | Assay Type | Concentration (nM) | Inhibition Rate (%) | IC50 (µM) | Cell Line |

| 17 | HDAC1 | Enzymatic Assay | 1000 | 86.78 | - | - |

| 17 | - | MTT Proliferation Assay | - | - | 5.82 | PC3 (Prostate Cancer) |

| 7 (Hit) | HDAC1 | Enzymatic Assay | 1000 | 9.30 | - | - |

Table 1: In vitro activity of a lead 3-phenylisoxazole derivative (compound 17) and the initial hit compound (7) against HDAC1 and a prostate cancer cell line.[1][2][3]

Mechanism of Action: Targeting the HDAC1 Active Site

Molecular docking studies have provided insights into the binding mode of these inhibitors. The 3-phenylisoxazole core, along with its substituents, is proposed to interact with key residues within the active site of the HDAC1 enzyme. The mechanism involves the hydroxamic acid moiety chelating the catalytic zinc ion, a hallmark of many HDAC inhibitors. Additionally, other parts of the molecule form hydrogen bonds and hydrophobic interactions with the surrounding amino acid residues, contributing to the compound's affinity and inhibitory activity.[1][3]

Signaling Pathway: HDAC Inhibition and its Downstream Effects

The inhibition of HDAC1 by phenylisoxazole derivatives leads to the hyperacetylation of histone proteins. This, in turn, alters chromatin structure, leading to the transcriptional activation of tumor suppressor genes and other genes involved in cell cycle arrest and apoptosis. The diagram below illustrates this signaling cascade.

Caption: Signaling pathway of phenylisoxazole-based HDAC1 inhibitors.

Experimental Protocols

HDAC1 Inhibition Assay

This protocol outlines the general steps for determining the in vitro inhibitory activity of phenylisoxazole compounds against HDAC1.

-

Reagents and Materials: Recombinant human HDAC1 enzyme, fluorogenic HDAC1 substrate (e.g., Boc-Lys(Ac)-AMC), Trichostatin A (TSA) as a positive control, assay buffer, and the test compounds.

-

Procedure: a. Prepare serial dilutions of the test compounds and the positive control in the assay buffer. b. In a 96-well plate, add the HDAC1 enzyme to each well. c. Add the test compounds or control to the respective wells and incubate for a specified period at room temperature to allow for inhibitor binding. d. Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells. e. Incubate the plate at 37°C for a defined time. f. Stop the reaction by adding a developer solution (e.g., containing trypsin and TSA) to release the fluorescent signal from the deacetylated substrate. g. Measure the fluorescence intensity using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the untreated control. Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal curve.

Cell Proliferation (MTT) Assay

This protocol describes the methodology for assessing the cytotoxic effects of the compounds on cancer cell lines.

-

Cell Culture: Culture PC3 cells in appropriate media and conditions.

-

Procedure: a. Seed the cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with various concentrations of the test compounds for 48-72 hours. c. Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals. d. Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO). e. Measure the absorbance at a specific wavelength using a microplate reader.

-

Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment group and determine the IC50 value.

Phenylisoxazole Derivatives as Antibacterial Agents

Another promising therapeutic application of phenylisoxazole compounds is in the development of novel antibacterial agents. Specifically, 4-nitro-3-phenylisoxazole derivatives have demonstrated significant activity against various plant pathogenic bacteria.[4]

Quantitative Analysis of Antibacterial Activity

The efficacy of these compounds has been evaluated by determining their half-maximal effective concentration (EC50) against different bacterial strains.

| Compound | Bacterial Strain | EC50 (µg/mL) | Positive Control (Bismerthiazol) EC50 (µg/mL) |

| 5o | Xanthomonas oryzae (Xoo) | 10.8 | 68.5 |

| 5p | Xanthomonas oryzae (Xoo) | 8.2 | 68.5 |

| 5q | Xanthomonas oryzae (Xoo) | 9.5 | 68.5 |

| 5r | Xanthomonas oryzae (Xoo) | 7.6 | 68.5 |

| 5s | Xanthomonas oryzae (Xoo) | 12.3 | 68.5 |

| 5t | Xanthomonas oryzae (Xoo) | 15.1 | 68.5 |

| 5u | Xanthomonas oryzae (Xoo) | 11.7 | 68.5 |

| 5v | Xanthomonas oryzae (Xoo) | 18.9 | 68.5 |

| 5w | Xanthomonas oryzae (Xoo) | 21.4 | 68.5 |

Table 2: In vitro antibacterial activity of 4-nitro-3-phenylisoxazole derivatives against Xanthomonas oryzae.[4]

Experimental Workflow: Antibacterial Screening

The general workflow for identifying and characterizing the antibacterial potential of phenylisoxazole compounds is depicted below.

Caption: Experimental workflow for antibacterial drug discovery.

Experimental Protocols

In Vitro Antibacterial Activity Assay

This protocol details the steps to assess the antibacterial activity of the synthesized compounds.

-

Bacterial Strains and Culture: Use target bacterial strains such as Xanthomonas oryzae, Pseudomonas syringae, and Xanthomonas axonopodis. Culture the bacteria in appropriate broth or on agar plates.

-

Procedure (Broth Microdilution Method): a. Prepare serial dilutions of the test compounds in a suitable solvent. b. In a 96-well microplate, add a standardized inoculum of the bacterial suspension to each well containing the culture medium. c. Add the test compounds at various concentrations to the wells. Include a positive control (e.g., Bismerthiazol) and a negative control (solvent only). d. Incubate the plates at an optimal temperature for bacterial growth for 24-48 hours. e. Determine the minimum inhibitory concentration (MIC) as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Data Analysis: To determine the EC50 value, measure the optical density (OD) at a specific wavelength to quantify bacterial growth. Plot the percentage of growth inhibition against the compound concentration and fit the data to a dose-response curve.

Phenylisoxazole Derivatives as Xanthine Oxidase Inhibitors

Derivatives of 5-phenylisoxazole-3-carboxylic acid have been synthesized and identified as potent inhibitors of xanthine oxidase, an enzyme involved in purine metabolism and implicated in conditions like gout.[5] While detailed experimental protocols and signaling pathways are less extensively documented in the provided search results, the findings suggest a promising avenue for the development of novel treatments for hyperuricemia and related disorders. Molecular modeling studies indicate that these compounds bind to the active site of xanthine oxidase, providing a basis for further structure-based drug design.[5]

Conclusion

The phenylisoxazole core has proven to be a versatile and valuable scaffold in the design of novel therapeutic agents. The derivatives discussed in this guide demonstrate significant inhibitory activity against key molecular targets such as HDAC1 and xanthine oxidase, as well as potent antibacterial effects. The provided data, signaling pathways, and experimental protocols offer a solid foundation for researchers to further explore the mechanism of action of this important class of compounds and to advance the development of new drugs for a range of diseases. Future investigations should aim to further elucidate the downstream signaling effects of these compounds and to optimize their pharmacological properties for clinical translation.

References

- 1. Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors | PLOS One [journals.plos.org]

- 3. journals.plos.org [journals.plos.org]

- 4. Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Role of (3-Phenylisoxazol-5-yl)methanol in Fragment-Based Drug Design: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Design (FBDD) has emerged as a powerful and efficient paradigm in modern drug discovery. By screening low molecular weight fragments, FBDD explores chemical space more effectively to identify starting points for the development of high-affinity ligands. The isoxazole scaffold is a privileged heterocycle in medicinal chemistry, appearing in numerous approved drugs and clinical candidates due to its favorable physicochemical properties and versatile biological activities.[1][2][3][4] This technical guide focuses on the role of a specific isoxazole-containing fragment, (3-Phenylisoxazol-5-yl)methanol, in FBDD.

While direct and extensive FBDD campaigns initiating with (3-Phenylisoxazol-5-yl)methanol are not widely documented in publicly available literature, its structural motifs are representative of fragments that hold significant potential. This guide will, therefore, explore the synthesis, properties, and known biological activities of this compound and its derivatives to build a strong case for its utility as a valuable starting fragment. We will also present detailed experimental protocols and hypothetical FBDD workflows to illustrate its potential application in drug discovery projects.

A note on nomenclature: The user's original query specified "(5-Phenylisoxazol-3-yl)methanol". However, a thorough literature search revealed a greater abundance of data for its isomer, "(3-Phenylisoxazol-5-yl)methanol". For the purpose of providing a data-rich and practical guide, this document will focus on the latter. The principles and methodologies described are broadly applicable to both isomers.

Physicochemical Properties and Synthesis of (3-Phenylisoxazol-5-yl)methanol

(3-Phenylisoxazol-5-yl)methanol is a small, rigid molecule incorporating a phenyl ring, an isoxazole core, and a methanol group. These features provide a combination of aromatic, heterocyclic, and hydrogen-bonding functionalities, making it an attractive starting point for FBDD.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₉NO₂ | [5] |

| Molecular Weight | 175.18 g/mol | [5] |

| Appearance | Pale yellow solid | [5] |

| Melting Point | 325–326 K | [5] |

| Dihedral Angle (Phenyl-Isoxazole) | 25.82 (3)° | [5] |

Synthesis Protocol

A common synthetic route to (3-Phenylisoxazol-5-yl)methanol involves a 1,3-dipolar cycloaddition reaction. The following protocol is adapted from the literature.[5]

Materials:

-

Benzaldoxime

-

N,N-dimethyl formamide (DMF)

-

N-chlorosuccinimide (NCS)

-

Propargyl alcohol

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

L-ascorbic acid

-

Potassium carbonate (K₂CO₃)

-

Ethylenediaminetetraacetic acid (EDTA)

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Petroleum ether

-

Ethyl acetate

Procedure:

-

Dissolve benzaldoxime (5.0 g, 41.3 mmol) in 20 ml of N,N-dimethyl formamide in a round-bottomed flask.

-

Add N-chlorosuccinimide (1.20 g, 9.1 mmol) to the solution and heat until dissolved. Stir the mixture at room temperature for 20 minutes.

-

Add N-chlorosuccinimide (4.80 g, 36.4 mmol) in batches while maintaining the temperature at 308 K.

-

After 3 hours, add propargyl alcohol (2.78 g, 49.6 mmol).

-

Add a saturated solution of CuSO₄·5H₂O (0.62 g, 2.48 mmol) and L-ascorbic acid (1.75 g, 9.92 mmol).

-

Add a solution of K₂CO₃ (3.14 g, 45.5 mmol) and stir the mixture for 1 hour.

-

Dilute the reaction mixture with a saturated solution of ethylenediaminetetraacetic acid.

-

Extract the mixture with dichloromethane (3 x 50 ml).

-

Dry the combined organic extracts over anhydrous Na₂SO₄.

-

Evaporate the solvent to obtain a residue.

-

Purify the residue by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (3:1 by volume) as the eluent.

-

The final product is a pale yellow solid (yield: 61.7%).

The Role of (3-Phenylisoxazol-5-yl)methanol in Fragment-Based Drug Design

The value of a fragment in FBDD is determined by its ability to bind to a biological target with high ligand efficiency and to serve as a starting point for chemical elaboration. The structural features of (3-Phenylisoxazol-5-yl)methanol make it a promising candidate for fragment screening libraries.

Key Structural Features for FBDD:

-

Isoxazole Core: A bioisostere for other five-membered heterocycles, the isoxazole ring is metabolically stable and can engage in various non-covalent interactions.

-

Phenyl Ring: Provides a hydrophobic interaction point and a vector for chemical modification to explore larger pockets in a binding site (fragment growing).

-

Methanol Group: A key hydrogen bond donor and acceptor, which can be crucial for anchoring the fragment in a binding site. It also serves as a handle for fragment linking strategies.

Hypothetical FBDD Workflow

The following diagram illustrates a typical FBDD workflow where a fragment like (3-Phenylisoxazol-5-yl)methanol could be utilized.

Experimental Protocols for Fragment Screening

The initial step in an FBDD campaign is the screening of a fragment library to identify binders to the target protein. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are two of the most powerful techniques for this purpose.[6][7]

NMR-Based Fragment Screening Protocol (adapted from general protocols)[8][9]

Objective: To identify fragments that bind to a target protein by observing changes in the protein's NMR spectrum.

Materials:

-

¹⁵N-labeled target protein

-

Fragment library (including (3-Phenylisoxazol-5-yl)methanol) dissolved in a suitable solvent (e.g., DMSO-d₆)

-

NMR buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 2 mM DTT, pH 7.5)

-

NMR tubes

Procedure:

-

Protein Preparation: Prepare a solution of ¹⁵N-labeled target protein in the NMR buffer.

-

Fragment Mixture Preparation: Prepare mixtures of 5-10 fragments from the library.

-

HSQC Spectra Acquisition:

-

Acquire a reference ¹H-¹⁵N HSQC spectrum of the protein alone.

-

Acquire ¹H-¹⁵N HSQC spectra of the protein in the presence of each fragment mixture.

-

-

Hit Identification: Analyze the spectra for chemical shift perturbations (CSPs) of the protein's amide signals. Significant CSPs indicate fragment binding.

-

Deconvolution: For mixtures that show binding, acquire spectra with smaller sub-mixtures or individual fragments to identify the specific binder.

-

Affinity Determination: For confirmed hits, perform NMR titrations by acquiring a series of ¹H-¹⁵N HSQC spectra with increasing concentrations of the fragment to determine the dissociation constant (Kd).

-

Binding Site Mapping: Map the residues with significant CSPs onto the 3D structure of the protein to identify the fragment's binding site.

X-ray Crystallography-Based Fragment Screening Protocol (adapted from general protocols)[10]

Objective: To identify fragment binding and determine the binding mode by obtaining co-crystal structures of the target protein with the fragments.

Materials:

-

Crystals of the target protein

-

Fragment library dissolved at high concentration

-

Cryoprotectant solution

Procedure:

-

Crystal Soaking: Soak the protein crystals in a solution containing a high concentration of an individual fragment or a mixture of fragments.

-

Cryo-cooling: Transfer the soaked crystals to a cryoprotectant solution before flash-cooling in liquid nitrogen.

-

Data Collection: Collect X-ray diffraction data at a synchrotron source.

-

Structure Determination: Process the diffraction data and solve the crystal structure.

-

Hit Identification: Analyze the electron density maps to identify bound fragments.

-

Binding Mode Analysis: If a fragment is identified, analyze its binding mode and interactions with the protein.

Signaling Pathways and Biological Targets for Isoxazole Derivatives

Isoxazole-containing compounds have demonstrated activity against a range of biological targets and have been shown to modulate various signaling pathways implicated in diseases such as cancer and inflammation.

EGFR Tyrosine Kinase Pathway

Certain isoxazole derivatives have been identified as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in cancer therapy.[8]

HDAC-Mediated Gene Expression

Derivatives of 3-phenylisoxazole have been developed as inhibitors of Histone Deacetylases (HDACs), which are important targets in oncology.[9][10][11][12]

Quantitative Data and Structure-Activity Relationships (SAR)

Inhibition of EGFR-TK[11]

| Compound ID | Modifications on (3-Phenylisoxazol-5-yl)methanol scaffold | IC₅₀ (µM) against EGFR-TK |

| 10a | Phenyl ring at 3-position substituted, methanol at 5-position modified | 0.064 ± 0.001 |

| 10b | Phenyl ring at 3-position substituted, methanol at 5-position modified | 0.066 ± 0.001 |

| 25a | Phenyl ring at 3-position substituted, methanol at 5-position modified | 0.054 ± 0.001 |

Inhibition of HDAC1[12][13][14][15]

| Compound ID | Modifications on 3-phenylisoxazole scaffold | Inhibition Rate (%) at 1000 nM against HDAC1 |

| 7 | Hit compound from library screen | 9.30 |

| 17 | Optimized derivative | 86.78 |

These studies demonstrate that the 3-phenylisoxazole core can be effectively modified to generate potent inhibitors of important biological targets. The methanol group at the 5-position (or a derivative thereof) often plays a crucial role in these interactions.

Conclusion

(3-Phenylisoxazol-5-yl)methanol represents a valuable, yet perhaps underutilized, fragment in the context of FBDD. Its combination of a rigid scaffold, key interaction points, and synthetic tractability makes it an ideal starting point for drug discovery campaigns targeting a variety of protein classes. The data on its derivatives highlight the potential for developing highly potent and selective inhibitors from this core. The experimental protocols and workflows detailed in this guide provide a framework for researchers to incorporate this and similar isoxazole-based fragments into their FBDD programs, ultimately accelerating the discovery of novel therapeutics.

References

- 1. espublisher.com [espublisher.com]

- 2. Targeting hematological malignancies with isoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. (3-Phenylisoxazol-5-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Fragment-based screening using X-ray crystallography and NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New series of isoxazole derivatives targeting EGFR-TK: Synthesis, molecular modeling and antitumor evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors | PLOS One [journals.plos.org]

- 10. Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. journals.plos.org [journals.plos.org]

Methodological & Application

Synthesis protocol for (5-Phenylisoxazol-3-yl)methanol from benzaldoxime

Application Note: Synthesis of (5-Phenylisoxazol-3-yl)methanol

Abstract

This document provides a detailed protocol for the synthesis of this compound, a valuable heterocyclic intermediate in medicinal chemistry and drug development. The synthesis is achieved through a one-pot, multi-step reaction commencing from benzaldoxime. The core of the synthesis involves the in situ generation of benzonitrile oxide from benzaldoxime, followed by a 1,3-dipolar cycloaddition reaction with propargyl alcohol.[1][2][3] This application note includes a step-by-step experimental procedure, a summary of quantitative data, and a workflow diagram for clarity.

Introduction

Isoxazoles are five-membered heterocyclic compounds that represent a key scaffold in a multitude of biologically active molecules.[4][5] Their derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[5] The synthesis of substituted isoxazoles is therefore of significant interest to medicinal chemists.

The 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne is a highly efficient and regioselective method for constructing the isoxazole ring.[1][2][6] This protocol details the synthesis of this compound starting from readily available benzaldoxime. The procedure involves two key transformations within a single reaction vessel:

-

The conversion of benzaldoxime to benzohydroximoyl chloride using N-chlorosuccinimide (NCS).[7][8]

-

The in situ generation of benzonitrile oxide via base-mediated elimination, which is immediately trapped by propargyl alcohol in a cycloaddition reaction to yield the target compound.[8]

Reaction Scheme

The overall transformation can be depicted as follows:

-

Step 1: Formation of Benzohydroximoyl Chloride

-

Benzaldoxime + N-Chlorosuccinimide (NCS) → Benzohydroximoyl Chloride

-

-

Step 2: In situ Generation of Benzonitrile Oxide and Cycloaddition

-

Benzohydroximoyl Chloride + Base → Benzonitrile Oxide

-

Benzonitrile Oxide + Propargyl Alcohol → this compound

-

Experimental Protocol

This protocol is adapted from a reported procedure for the synthesis of (3-Phenylisoxazol-5-yl)methanol.[8]

3.1 Materials and Reagents

-

Benzaldoxime

-

N,N-Dimethylformamide (DMF)

-

N-Chlorosuccinimide (NCS)

-

Propargyl alcohol

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

L-Ascorbic acid

-

Potassium carbonate (K₂CO₃)

-

Ethylenediaminetetraacetic acid (EDTA), saturated solution

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Petroleum ether

-

Ethyl acetate

3.2 Equipment

-

Round-bottomed flask

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware

-

Rotary evaporator

-

Chromatography column

3.3 Detailed Procedure

-

Initial Setup: In a round-bottomed flask, charge benzaldoxime (5.0 g, 41.3 mmol) and dissolve it in 20 ml of N,N-dimethylformamide (DMF).[8]

-

Chlorination (Part 1): Add N-chlorosuccinimide (1.20 g, 9.1 mmol) to the solution.[8] Heat the mixture gently until the NCS dissolves, then allow it to stir at room temperature for 20 minutes.[8]

-

Chlorination (Part 2): In batches, add the remaining N-chlorosuccinimide (4.80 g, 36.4 mmol) to the mixture while maintaining the temperature below 308 K (35 °C).[8] Stir the reaction for 3 hours.[8]

-

Cycloaddition: To the resulting solution, add propargyl alcohol (2.78 g, 49.6 mmol).[8] Subsequently, add copper(II) sulfate pentahydrate (0.62 g, 2.48 mmol) and L-ascorbic acid (1.75 g, 9.92 mmol).[8]

-

Base Addition: Add a solution of potassium carbonate (3.14 g, 22.7 mmol, assuming K2CO3 is the base for the elimination, though the original paper states 45.5 mmol which may be an error) and stir the final mixture for 1 hour.[8]

-

Workup: Dilute the reaction mixture with a saturated solution of ethylenediaminetetraacetic acid (EDTA).[8] Extract the aqueous layer with dichloromethane (3 x 50 ml).[8]

-

Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate (Na₂SO₄).[8] Filter the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude residue.[8]

-

Purification: Purify the residue by silica-gel column chromatography using a mixture of petroleum ether and ethyl acetate (3:1 by volume) as the eluent.[8] This will afford this compound as a pale yellow solid.[8]

Quantitative Data Summary

The following table summarizes the quantitative data from the experimental protocol.[8]

| Reagent/Product | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Molar Equiv. |

| Benzaldoxime | 121.14 | 5.0 | 41.3 | 1.0 |

| N-Chlorosuccinimide (total) | 133.53 | 6.0 | 45.0 | 1.09 |

| Propargyl alcohol | 56.06 | 2.78 | 49.6 | 1.20 |

| CuSO₄·5H₂O | 249.69 | 0.62 | 2.48 | 0.06 |

| L-Ascorbic acid | 176.12 | 1.75 | 9.92 | 0.24 |

| K₂CO₃ | 138.21 | 3.14 | 22.7 | 0.55 |

| This compound | 175.18 | 4.45 | 25.4 | 61.7% Yield |

-

Melting Point: 325–326 K (52-53 °C)[8]

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow and the chemical reaction pathway.

Caption: Experimental workflow for the one-pot synthesis.

Caption: Simplified chemical reaction pathway.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.

-

Dichloromethane is a volatile and potentially harmful solvent; avoid inhalation and skin contact.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

- 1. youtube.com [youtube.com]

- 2. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of Isoxazoles via Electrophilic Cyclization [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. Benzaldehyde oxime - Wikipedia [en.wikipedia.org]

- 8. (3-Phenylisoxazol-5-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for (5-Phenylisoxazol-3-yl)methanol in Synthetic Chemistry and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Phenylisoxazol-3-yl)methanol is a versatile bifunctional building block that has garnered significant interest in medicinal chemistry and materials science. Its structure, featuring a phenyl group for aromatic interactions, a reactive hydroxymethyl group for derivatization, and a stable isoxazole core, makes it an attractive starting material for the synthesis of a diverse range of compounds with promising biological activities. The isoxazole moiety itself is a well-established pharmacophore found in numerous approved drugs, contributing to favorable pharmacokinetic and pharmacodynamic properties.

This document provides detailed application notes and experimental protocols for the use of this compound as a synthetic building block. It is intended to serve as a comprehensive resource for researchers in drug discovery and organic synthesis, offering insights into its reactivity, synthetic potential, and the biological relevance of its derivatives.